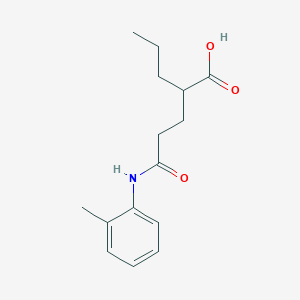

2-(2-o-Tolylcarbamoyl-ethyl)-pentanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

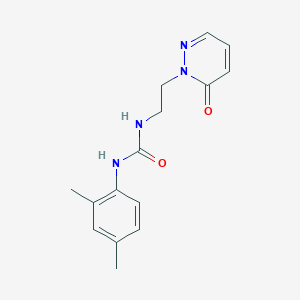

2-(2-o-Tolylcarbamoyl-ethyl)-pentanoic acid, also known as 2-TEP, is a synthetic compound that has been studied for its potential medical applications. Its structure is composed of two aromatic rings, two carboxylic acid groups, and an amide group. It has been shown to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. 2-TEP has been studied for its potential use as an anti-inflammatory agent and analgesic, as well as its potential as an anticancer agent.

Applications De Recherche Scientifique

Molecular Imprinting and Specific Recognition

A study by Yang et al. (2018) demonstrated the use of molecularly imprinted monoliths for the specific recognition of domoic acid, a shellfish poison. This approach, utilizing a polymer-based system, illustrates the potential for designing selective adsorbents for environmental and food safety applications, potentially applicable to compounds like 2-(2-o-Tolylcarbamoyl-ethyl)-pentanoic acid for targeted separation or detection tasks (Yang et al., 2018).

Antioxidant and Antibacterial Properties

The synthesis and characterization of metal complexes with certain ligands, as explored by Ejidike and Ajibade (2015), reveal the potential of such complexes in exhibiting significant antioxidant and antibacterial activities. This indicates the broader relevance of 2-(2-o-Tolylcarbamoyl-ethyl)-pentanoic acid derivatives in medicinal chemistry and materials science, particularly in the development of new therapeutic agents (Ejidike & Ajibade, 2015).

Biodegradable Polymer Synthesis

Research into the synthesis of "clickable" biodegradable polymers from precursors like 2-hydroxy-4-pentynoic acid showcases the potential for compounds with similar structures to 2-(2-o-Tolylcarbamoyl-ethyl)-pentanoic acid in creating novel materials. These polymers allow for the introduction of a wide range of functional groups, offering versatility in material design and applications in biomedicine and environmental sustainability (Zhang et al., 2014).

Catalysis and Chemical Transformations

The use of Brønsted ionic liquids for catalytic activity in aldol condensations, as studied by Iglesias et al. (2010), provides insights into the catalytic applications of compounds containing carboxylic acid groups, similar to 2-(2-o-Tolylcarbamoyl-ethyl)-pentanoic acid. These findings highlight the role of such compounds in facilitating chemical transformations, with implications for synthesis and industrial chemistry (Iglesias et al., 2010).

Plant Pathogen Resistance

A study on novel synthetic amides of adipic acid demonstrated the potential of these compounds in inducing resistance in plants against pathogens, suggesting a role for similar compounds in agriculture and plant science. Such applications underscore the potential utility of 2-(2-o-Tolylcarbamoyl-ethyl)-pentanoic acid derivatives in developing new agrochemicals for plant protection (Flors et al., 2003).

Propriétés

IUPAC Name |

5-(2-methylanilino)-5-oxo-2-propylpentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c1-3-6-12(15(18)19)9-10-14(17)16-13-8-5-4-7-11(13)2/h4-5,7-8,12H,3,6,9-10H2,1-2H3,(H,16,17)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMASGCOZSWPNRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC(=O)NC1=CC=CC=C1C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-o-Tolylcarbamoyl-ethyl)-pentanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2837975.png)

![2-Bromo-3-methyl-1-[3-(2,4,6-trimethylphenyl)-[1,2,3,5]oxatriazolo[3,2-b]benzotriazol-5-yl]butan-1-one](/img/no-structure.png)

![6-[(2-Chlorophenyl)methyl]-3-(3,4-dimethoxyphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2837979.png)

![2-{5-Methylthieno[2,3-b]thiophen-3-yl}ethan-1-amine hydrochloride](/img/structure/B2837981.png)

![3-[(4-chlorobenzoyl)amino]pyrazine-2-carboxylic Acid](/img/structure/B2837988.png)

![ethyl 2-(2-(2-(thiophene-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)acetamido)benzoate](/img/structure/B2837990.png)